Dihydrocytochalasin B
Description
Structure
2D Structure
Properties
IUPAC Name |
(1S,6R,10R,12E,14S,15S,17S,18S,19S)-19-benzyl-6,15-dihydroxy-10,17-dimethyl-16-methylidene-2-oxa-20-azatricyclo[12.7.0.01,18]henicos-12-ene-3,21-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H39NO5/c1-18-9-7-13-22(31)15-16-25(32)35-29-23(14-8-10-18)27(33)20(3)19(2)26(29)24(30-28(29)34)17-21-11-5-4-6-12-21/h4-6,8,11-12,14,18-19,22-24,26-27,31,33H,3,7,9-10,13,15-17H2,1-2H3,(H,30,34)/b14-8+/t18-,19-,22-,23+,24+,26+,27-,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIULKAASLBZREV-RXPQEOCGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(CCC(=O)OC23C(C=CC1)C(C(=C)C(C2C(NC3=O)CC4=CC=CC=C4)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC[C@H](CCC(=O)O[C@]23[C@@H](/C=C/C1)[C@@H](C(=C)[C@H]([C@H]2[C@@H](NC3=O)CC4=CC=CC=C4)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H39NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501046323 | |
| Record name | Dihydrocytochalasin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501046323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39156-67-7 | |
| Record name | (5R,9R,11E,12aS,13S,15S,15aS,16S,18aS)-4,5,6,7,8,9,10,12a,13,14,15,15a,16,17-Tetradecahydro-5,13-dihydroxy-9,15-dimethyl-14-methylene-16-(phenylmethyl)-2H-oxacyclotetradecino[2,3-d]isoindole-2,18(3H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39156-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cytochalasin H(2)B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039156677 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydrocytochalasin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501046323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7(S),20(R)-dihydroxy-16(R)-methyl-10-phenyl-24-oxa[14]cytochalasa-6(12),13(E)-diene-1,23-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.368 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | DIHYDROCYTOCHALASIN B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9RT18CY85 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Mechanism of Action and Interactions with Cellular Components
Disruption of Actin Assembly and Polymerization Dynamics
The core of dihydrocytochalasin B's mechanism is its interference with the assembly of actin filaments, a process vital for cellular integrity and function. researchgate.netresearchgate.net
This compound is a powerful inhibitor of actin filament formation. dntb.gov.ua It functions by binding to the fast-growing, or "barbed," end of actin filaments. wikipedia.orgnih.gov This binding action effectively "caps" the filament, physically obstructing the addition of new actin monomers and thereby halting filament elongation. wikipedia.orgnih.gov This capping mechanism is a primary reason for its profound effects on the actin cytoskeleton.
The cellular environment maintains a dynamic balance between monomeric actin (G-actin) and filamentous actin (F-actin). This compound disrupts this critical equilibrium. ottokemi.com By capping the barbed ends and preventing polymerization, the compound shifts the balance toward G-actin as F-actin continues to depolymerize from its uncapped "pointed" end. This results in a net decrease in filamentous structures and an increase in the pool of actin monomers. ottokemi.com
Actin polymerization proceeds through two main phases: a slow nucleation phase, where actin monomers form a stable initial complex, followed by a rapid elongation phase. mdpi.com this compound's primary impact is on the elongation phase. semanticscholar.orgresearchgate.netnih.gov By binding to the growing end of the filament, it potently inhibits the addition of subsequent monomers. rupress.org While it doesn't directly prevent the initial formation of actin nuclei, its powerful blocking of elongation effectively stops the creation of functional actin filaments. semanticscholar.orgrupress.org
Specificity of High-Affinity Binding Sites
This compound is valued for its specific interactions within the cell, allowing for more targeted research than its parent compound, cytochalasin B. scientificlabs.co.uk
A key characteristic of this compound is its negligible effect on glucose transport. ottokemi.comscientificlabs.co.ukmedchemexpress.com Unlike cytochalasin B, which is a known inhibitor of glucose transporters, this compound shows little to no affinity for these sites. semanticscholar.orgnih.govpnas.org This distinction is crucial, as it demonstrates that the effects of this compound on cell motility and morphology are independent of its influence on sugar transport. semanticscholar.orgnih.govpnas.org Studies have confirmed that this compound does not compete with cytochalasin B for binding to sites related to the glucose transport system. semanticscholar.orgnih.govnih.gov This specificity makes it a preferred tool for studying the cytoskeleton without the confounding variable of altered glucose metabolism.
Research has identified high-affinity binding sites for this compound that are directly associated with the actin cytoskeleton and are responsible for its effects on cell morphology and motility. semanticscholar.orgnih.gov These sites are distinct from the glucose transporter. nih.gov Competitive binding studies have shown that while this compound can displace all high-affinity bound cytochalasin B, it does so less efficiently, indicating subtle differences in their binding interactions. semanticscholar.orgnih.gov These motility-related binding sites have a high affinity for cytochalasins, and the relative potency of different cytochalasin variants in affecting cell motility corresponds to their binding affinity for these specific sites. researchgate.netnih.gov
Table 1: Comparative Effects of Cytochalasins on Cellular Processes
| Compound | Inhibition of Actin-Related Processes (e.g., Motility, Cytokinesis) | Inhibition of Glucose Transport |
|---|---|---|
| This compound | Yes | No/Negligible |
| Cytochalasin B | Yes | Yes |
This table provides a simplified comparison based on established research findings. semanticscholar.orgscientificlabs.co.uknih.govpnas.org
Table 2: Relative Affinities of Cytochalasins for Motility-Related Binding Sites
| Compound | Relative Affinity/Potency |
|---|---|
| Cytochalasin D | Highest |
| Cytochalasin E | High |
| This compound | High |
| Cytochalasin B | Lower than D, E, and Dihydro B |
This table reflects findings from competitive displacement and functional studies, ranking the compounds' effectiveness in inhibiting actin polymerization and binding to the specific motility-related sites. semanticscholar.orgresearchgate.netnih.govrupress.org
Competitive Binding Analyses with Cytochalasin Analogs
This compound (H2CB), a saturated derivative of Cytochalasin B (CB), has been a critical tool in dissecting the specific cellular binding sites responsible for the various effects of the cytochalasin family of mycotoxins. sigmaaldrich.com Unlike its parent compound, H2CB does not inhibit sugar transport, a crucial distinction that allows researchers to separate the effects on cell motility and morphology from those on glucose transport. sigmaaldrich.comsemanticscholar.orgnih.govmedchemexpress.comnih.gov This separation of functions implies that the binding sites for these two distinct cellular processes are independent. semanticscholar.orgnih.govnih.govnih.gov
Research on BALB/c 3T3 cells has shown that while H2CB does not interfere with sugar uptake, it does replicate the effects of CB on cell morphology and the inhibition of cytokinesis. semanticscholar.orgnih.govmedchemexpress.com This suggests that H2CB interacts specifically with the cellular machinery governing the actin cytoskeleton. nih.govtargetmol.com Competitive binding studies have been instrumental in elucidating the nature of these interactions and the relative potencies of different cytochalasin analogs.
Studies using radiolabeled [³H]Cytochalasin B have revealed that excess H2CB can displace nearly all of the high-affinity bound [³H]CB in 3T3 cells. semanticscholar.orgnih.govnih.gov However, H2CB is less efficient in this displacement than unlabeled CB at concentrations below 5 x 10⁻⁵ M, indicating a slightly lower binding affinity for the shared motility-related sites. semanticscholar.orgnih.gov In contrast, Cytochalasin D (CD) displaces a maximum of only 40% of the bound [³H]CB, suggesting it interacts with a different subset of high-affinity sites. semanticscholar.orgnih.govnih.gov
These findings have led to the proposal of at least three distinct classes of high-affinity cytochalasin binding sites in 3T3 cells:
Sites related to sugar transport, for which H2CB shows no significant affinity. semanticscholar.orgnih.govnih.gov
Sites related to cell motility and morphology, which bind both CB and H2CB. semanticscholar.orgnih.govnih.gov
Sites with as-yet-undetermined functions. semanticscholar.orgnih.govnih.gov
The potency of these analogs in inducing morphological changes correlates with their binding characteristics. Cytochalasin D is approximately five to eight times more potent than Cytochalasin B, while this compound is slightly less potent than Cytochalasin B in causing the same degree of cellular morphological change. semanticscholar.orgnih.govnih.gov
Further binding experiments focusing on actin filaments have utilized the competitive displacement of [³H]this compound to determine the relative affinity of various cytochalasins for these filaments. These studies have established a relative affinity order of: Cytochalasin D > Cytochalasin E ≈ this compound. rupress.orgsemanticscholar.orgnih.gov This order of affinity directly corresponds to the compounds' relative effectiveness in inhibiting actin polymerization. nih.govresearchgate.net The high-affinity binding sites are found on actin filaments and at their growing ends, not on actin monomers. rupress.orgsemanticscholar.orgnih.gov
Table 1: Comparative Effects and Binding of Cytochalasin Analogs in 3T3 Cells
| Compound | Inhibition of Sugar Uptake | Potency in Morphological Change (relative to CB) | Displacement of [³H]CB |
|---|---|---|---|
| This compound (H2CB) | No significant inhibition semanticscholar.orgnih.govmedchemexpress.com | Slightly less potent semanticscholar.orgnih.govnih.gov | Displaces essentially all high-affinity bound [³H]CB semanticscholar.orgnih.govnih.gov |
| Cytochalasin B (CB) | Yes semanticscholar.orgnih.gov | Baseline | N/A (unlabeled competitor) |
| Cytochalasin D (CD) | No significant inhibition semanticscholar.org | 5 to 8 times more potent semanticscholar.orgnih.govnih.gov | Displaces up to 40% of high-affinity bound [³H]CB semanticscholar.orgnih.govnih.gov |
Comprehensive Analysis of Cellular Processes Affected by Dihydrocytochalasin B
Cytoskeletal Organization and Architectural Remodeling
Dihydrocytochalasin B is recognized primarily for its profound ability to interfere with actin assembly, leading to significant changes in the structural framework of the cell. caymanchem.combiomol.com Its effects are concentrated on the microfilament network, which is a critical component of the cellular cytoskeleton.
Disorganization of Actin Microfilaments and Cytoarchitecture
Treatment of cells with this compound leads to a marked disruption of the actin structure. chemsrc.commedchemexpress.comnih.gov This interference with actin polymerization results in a general disorganization of the actin cytoarchitecture. nih.govtargetmol.com A common morphological consequence observed in various cell types, such as Swiss/3T3 mouse fibroblasts, is cell rounding and a distinct loss of actin microfilament bundles. chemsrc.comnih.govtargetmol.com These findings underscore the fundamental role of DHCB as a disrupter of the actin-based cellular framework, suggesting that at least one obligatory actin-mediated step is involved in the cellular response to certain growth stimuli. nih.gov
Alterations in Cortical Actin Network Integrity
The cortical actin network, a dense meshwork of actin filaments beneath the plasma membrane, is crucial for maintaining cell shape and rigidity. This compound has been shown to specifically target this structure. In astrocytes, for example, agents that disrupt actin filaments lead to a loss of the cortical actin ring. semanticscholar.org While DHCB's effect on cortical F-actin in characean internodal cells was observed to be less potent than other cytochalasins, prolonged treatment still resulted in the reorganization of delicate actin strands into patches and short rods. oup.com The physical disruption of the actin filaments in the cell cortex is considered sufficient to induce significant changes in cell morphology, such as process formation in astrocytes. semanticscholar.org This indicates that the integrity of the cortical actin network is a key target of DHCB's cellular activity.
Effects on Stress Fiber Formation and Redistribution
Stress fibers are contractile bundles of actin filaments that play a significant role in cell adhesion and motility. This compound directly influences the formation and organization of these structures. In studies involving rabbit articular chondrocytes, DHCB treatment resulted in a rapid decrease in the number of stress fibers, which were subsequently reoriented into parallel arrays, fragments, and focal condensations. nih.govscispace.com This modification, rather than complete obliteration, of microfilaments was sufficient to induce a reexpression of the differentiated chondrocyte phenotype. nih.govscispace.com Similarly, in C2C12 myoblasts, DHCB treatment abolishes the formation of stress fibers, which in turn affects mechanotransduction processes like the regulation of stretch-activated channels. mdpi.comdntb.gov.ua
| Cell Type | Observed Effect | Reference |
|---|---|---|
| Rabbit Articular Chondrocytes | Decreased number and reorientation of stress fibers into parallel arrays, fragments, and focal condensations. | nih.govscispace.com |
| C2C12 Myoblasts | Abolishes the formation of stress fibers. | dntb.gov.ua |
| Human Dental Pulp Stem Cells (hDPSCs) | Reduces the presence and alignment of actin stress fibers. | mdpi.com |
Influence on Intermediate Filament and Microtubular Architecture
In contrast to its dramatic effects on actin microfilaments, this compound appears to have a limited direct impact on other major components of the cytoskeleton. Studies on rabbit articular chondrocytes revealed that during DHCB-induced reexpression of their phenotype, there was no discernible change in the complexity or intensity of intermediate filament staining. nih.govscispace.com Furthermore, an extended and intact microtubular architecture was observed to be present throughout the study period. nih.govscispace.com However, an indirect influence on microtubule-based structures has been noted. When DHCB is used to block cell division, a "postmitotic" spindle, which is composed of microtubules, can persist into the G1 phase of the cell cycle. sigmaaldrich.comnih.gov This suggests that while DHCB does not directly dismantle microtubules or intermediate filaments, its disruption of the actin cytoskeleton can have secondary consequences for the organization and persistence of other cytoskeletal structures.
Regulation of Cell Division and Cell Cycle Progression
This compound is widely characterized as a potent inhibitor of cell division, a function directly linked to its disruption of the actin cytoskeleton. medchemexpress.comtargetmol.com
Inhibition of Cytokinesis and Cleavage Furrow Formation
Cytokinesis, the final stage of cell division where the cytoplasm of a single cell is divided to form two daughter cells, is critically dependent on a contractile ring of actin and myosin. This compound effectively prevents cytokinesis by interfering with the assembly and function of this ring. nih.govmdpi.com Research on synchronous HeLa cells has demonstrated that DHCB blocks the formation of the cleavage furrow, the indentation on the cell surface that initiates cytoplasmic division. caymanchem.combiomol.comsigmaaldrich.comnih.gov A notable finding is that even when cleavage furrow formation is blocked, cells can proceed to exit mitosis and enter an interphase-like state, reforming nuclei. sigmaaldrich.comnih.gov The machinery for cleavage, including a structure known as the telophase disc, is retained for a period in the G1 phase. sigmaaldrich.comnih.gov Upon removal of DHCB, these cells can undergo a rapid and synchronous cleavage, indicating that the event is metabolically independent of mitosis and that the components for cytokinesis can be preserved. sigmaaldrich.com This inhibition of cytokinesis without blocking nuclear division can lead to the formation of tetraploid cells. caymanchem.combiomol.com
| Cell Type | Specific Observation | Reference |
|---|---|---|
| HeLa Cells | Blocks cleavage furrow formation. Machinery for cleavage is retained, allowing for synchronous cleavage upon drug removal. | caymanchem.comsigmaaldrich.comnih.gov |
| BALB/c 3T3 Cells | Inhibits cytokinesis, leading to changes in cell morphology. | nih.gov |
| REF-52 Cells | Induces tetraploidy by blocking cytokinesis and arrests the cell cycle in G1. | caymanchem.combiomol.com |
Impact on Nuclear Division and Mitotic Progression
This compound exerts a significant, though indirect, influence on the outcomes of mitosis. While it does not directly interfere with the formation of the mitotic spindle or the segregation of chromosomes, its primary action of inhibiting actin assembly leads to a failure of cytokinesis, the physical process of cell division. molbiolcell.orgmolbiolcell.org In the presence of DCB, cells can proceed through the stages of mitosis, including prophase, metaphase, anaphase, and telophase, with normal spindle formation and chromosome movement. molbiolcell.org For instance, in REF-52 cells treated with DCB, a normal mitotic spindle and proper chromosome alignment at the metaphase plate are observed. molbiolcell.org Subsequently, during anaphase, spindle elongation and chromosome segregation occur as they would in untreated cells. molbiolcell.org However, because the actin-based contractile ring required for cleavage furrow formation cannot assemble, the cell is unable to divide into two daughter cells. molbiolcell.orgnih.gov This ultimately results in a cell that has completed nuclear division but not cytoplasmic division, leading to a binucleated or multinucleated state. molbiolcell.org
Mechanisms of Cell Cycle Arrest in Specific Phases (e.g., G1)
A primary consequence of the cytokinesis failure induced by this compound is the generation of tetraploid cells (cells with four sets of chromosomes). These cells, having replicated their DNA and segregated their chromosomes but failed to divide, arrest in the G1 phase of the cell cycle. molbiolcell.orgmolbiolcell.orgnih.gov This G1 arrest is a well-documented cellular response and is considered a "tetraploidy checkpoint." molbiolcell.orgmolbiolcell.org
The mechanism of this G1 arrest is dependent on the tumor suppressor protein p53. molbiolcell.orgmolbiolcell.orgnih.gov In nontransformed mammalian cells, such as REF-52 cells, the presence of a tetraploid genome triggers a p53-dependent signaling cascade. molbiolcell.orgnih.gov This leads to the activation of the cyclin-dependent kinase inhibitor p21WAF1, which in turn inhibits the activity of cyclin E-Cdk2 complexes. molbiolcell.orgnih.gov The retinoblastoma protein (pRb) remains in its active, hypophosphorylated state, preventing the cell from progressing into the S phase of the cell cycle. molbiolcell.orgmolbiolcell.org This checkpoint is crucial for maintaining genomic stability, as failure to arrest in G1 following tetraploidization can rapidly lead to aneuploidy. molbiolcell.orgmolbiolcell.org In cells lacking functional p53, this G1 arrest is bypassed, leading to continued rounds of DNA replication and nuclear division without cytokinesis, resulting in the accumulation of multinucleated and polyploid cells, which often leads to apoptosis. bmbreports.org
Induction of Multinucleated Cellular Phenotypes
The most visually striking effect of this compound is the induction of multinucleated cells. molbiolcell.orgsemanticscholar.orgiiarjournals.orgwikipedia.orgnih.gov This phenomenon is a direct result of the compound's inhibition of cytokinesis while nuclear division proceeds unabated. molbiolcell.orgiiarjournals.org Following a round of mitosis in the presence of DCB, a single cell will contain two nuclei. molbiolcell.org If the cells are able to bypass the G1 arrest and proceed through subsequent cell cycles, they can accumulate even more nuclei. bmbreports.org This effect has been observed across various cell types, including REF-52 cells, HeLa cells, and 3T3 cells. molbiolcell.orgsemanticscholar.orgnih.gov The formation of multinucleated cells is a hallmark of agents that interfere with the actin cytoskeleton and is a key indicator of cytokinesis failure. iiarjournals.orgnih.gov
Retention of Postmitotic Spindle and Telophase Disc Structures
Interestingly, when cytokinesis is blocked by this compound, certain mitotic structures that would normally be disassembled are retained into the subsequent interphase (G1) period. nih.govresearchgate.net Specifically, a "postmitotic" spindle and a telophase disc persist between the newly formed nuclei. nih.govresearchgate.netsigmaaldrich.comcaymanchem.com The telophase disc is a structure that forms in anaphase and is thought to play a role in determining the position and timing of the cleavage furrow. nih.gov In HeLa cells treated with DCB, these retained structures can be observed for up to an hour into G1. nih.govresearchgate.net This finding suggests that the disassembly of the mitotic spindle is not an inevitable event at the end of mitosis but is linked to the successful completion of cytokinesis. nih.govresearchgate.net The retention of these structures is significant because it provides a physical memory of the plane of cell division.
Synchronous Cleavage Recovery Following this compound Withdrawal
A remarkable consequence of the retention of the postmitotic spindle and telophase disc is the ability of cells to undergo synchronous cleavage upon removal of this compound. nih.govresearchgate.netunc.edu When DCB is washed out of the culture medium, the G1-arrested, binucleated cells can rapidly assemble a contractile ring and divide. nih.govunc.edu This cleavage occurs at the position dictated by the retained telophase disc, underscoring the role of this structure in specifying the division site. nih.gov This process is notably rapid and synchronous across the cell population, making it a valuable experimental system for studying the mechanics of cytokinesis independently of mitosis. nih.govresearchgate.net This recovery demonstrates that the components necessary for cleavage can be maintained in a quiescent state and reactivated once the inhibitory signal is removed. nih.gov
Modulation of Cell Motility and Migration
As a potent inhibitor of actin polymerization, this compound has profound effects on cell motility and migration, processes that are heavily reliant on dynamic actin cytoskeletal rearrangements.
Suppression of Cellular Locomotion and Movement
Data Tables
Table 1: Effects of this compound on Cellular Processes
| Cellular Process | Effect of this compound | Key Molecular Players/Structures Involved | References |
| Nuclear Division | Does not directly inhibit; proceeds normally. | Mitotic spindle, chromosomes | molbiolcell.org |
| Cytokinesis | Inhibited due to disruption of actin polymerization. | Actin, contractile ring | molbiolcell.orgnih.govsemanticscholar.orgnih.gov |
| Cell Cycle Progression | Induces G1 arrest in tetraploid cells. | p53, p21WAF1, Cyclin E-Cdk2, pRb | molbiolcell.orgmolbiolcell.orgnih.govbmbreports.org |
| Cellular Phenotype | Induces the formation of multinucleated cells. | Nucleus, cytoplasm | molbiolcell.orgsemanticscholar.orgiiarjournals.org |
| Mitotic Structures | Retention of postmitotic spindle and telophase disc. | Microtubules, telophase disc proteins | nih.govresearchgate.netunc.edu |
| Cell Motility | Suppresses locomotion and migration. | Actin filaments, lamellipodia, filopodia | wikipedia.orgnih.govnih.govmolbiolcell.org |
Disruption of Membrane Ruffling and Lamellipodia Dynamics
This compound is a potent inhibitor of cellular motile processes that are dependent on the actin cytoskeleton. nih.gov One of the prominent effects observed in cultured fibroblasts and other motile cells is the cessation of membrane ruffling. nih.govpnas.org Membrane ruffling, the formation of dynamic, sheet-like protrusions of the plasma membrane, is crucial for cell locomotion. This compound, like its analogue cytochalasin B, effectively inhibits this process. nih.gov This inhibition is a direct consequence of the compound's ability to interfere with actin filament dynamics. medchemexpress.comottokemi.com
In polymorphonuclear leukocytes (PMNs), chemoattractants stimulate actin polymerization in lamellipodia, which are broad, flattened extensions of the cell at the leading edge of migration. semanticscholar.org The continued presence of the chemoattractant is necessary for the extension of these lamellipodia. semanticscholar.org Treatment with cytochalasins, including this compound, leads to a rapid and selective depolymerization of the F-actin located in these lamellipodia, effectively halting their extension. semanticscholar.org Studies on PMNs have shown that actin cytoskeleton regulation is central to motility events like membrane ruffling and chemotaxis. jle.com Agents that disrupt the actin cytoskeleton, such as this compound, significantly impair or cause a loss of these movements. jle.com
Interference with Pseudopodia Assembly and Function
Pseudopodia, which are temporary projections of the cell membrane used in movement and feeding, rely on the organized assembly of actin filaments. This compound disrupts the cortical actin filament network, leading to disorganized contractions that interfere with the proper assembly of pseudopodia. wikipedia.org This disruption is a key factor in the compound's ability to inhibit cell movement. wikipedia.org
Interestingly, the effect on pseudopodia can vary depending on the cell type and experimental conditions. For instance, in murine lymphoma B lymphocytes, treatment with this compound resulted in cells characterized by a nearly rounded shape with uneven edges and the continuous, slow development and disappearance of small pseudopods. core.ac.uk In studies on amoeboid cells, cytochalasins have been shown to inhibit the formation of pseudopodia required for phagocytosis. researchgate.net In transected Aplysia axons, this compound, which blocks actin polymerization, only reduced the number of newly formed filopodium-like protrusions (FLPs) by half, suggesting that a significant portion of these initial protrusions may be microtubule-based rather than actin-based. jneurosci.orgjneurosci.org
Effects on Specialized Actin-Dependent Motile Processes
The inhibitory action of this compound extends to a variety of specialized cellular movements that are fundamentally dependent on a functional actin cytoskeleton. nih.gov These processes are critical for physiological functions across different cell types and organisms.
One of the most well-documented effects is the inhibition of cytokinesis , the final stage of cell division where the cytoplasm divides to form two daughter cells. This compound blocks the formation of the contractile actin ring, which is essential for pinching the cell in two, thus inhibiting cell division without affecting mitosis. nih.govmedchemexpress.comnih.govrupress.orgcaymanchem.com This property leads to the formation of multinucleated cells. wikipedia.org
Phagocytosis , the process by which cells engulf large particles, is another actin-dependent process sensitive to this compound. Studies in ciliates like Spirostomum ambiguum and Paramecium multimicronucleatum found that this compound was a potent inhibitor of phagocytosis. nies.go.jp Similarly, it inhibits phagocytosis in macrophages by disrupting the subplasmalemmal microfilaments required for the plasma membrane translocation needed for engulfment. rupress.org
Other motile processes affected include cytoplasmic streaming , the movement of cytoplasm within a cell. This has been observed in plant cells, such as the aquatic plant Elodea, where both this compound and cytochalasin B inhibit the movement of cytoplasmic particles and the light-induced movement of chloroplasts (photodinesis). pnas.org Furthermore, this compound has been shown to inhibit axonal growth cone activity and blood clot retraction , both of which rely on coordinated actin filament dynamics. nih.govpnas.org
Table 1: Summary of this compound Effects on Specialized Motile Processes
| Cellular Process | Organism/Cell Type | Observed Effect | Reference(s) |
|---|---|---|---|
| Cytokinesis | HeLa Cells, 3T3 Cells | Inhibition of cleavage furrow formation, leading to multinucleated cells. | medchemexpress.comnih.govrupress.orgcaymanchem.com |
| Phagocytosis | Ciliates (Spirostomum, Paramecium) | Potent inhibition of food vacuole formation. | nies.go.jp |
| Phagocytosis | Macrophages | Inhibition of particle engulfment. | rupress.org |
| Cytoplasmic Streaming | Elodea (aquatic plant) | Stoppage of cytoplasmic particle and chloroplast movement. | pnas.org |
| Axonal Growth | Chick embryo dorsal root ganglia | Inhibition of growth cone activity and axon extension. | pnas.org |
| Blood Clot Retraction | Human platelet-rich plasma | Dose-dependent inhibition of clot retraction. | pnas.org |
Alterations in Cell Morphology and Shape
This compound induces dramatic and consistent changes in cell morphology and shape, which are directly linked to its primary function of disrupting the actin cytoskeleton. medchemexpress.comottokemi.comnih.govrupress.org These alterations are dose-dependent and follow a predictable sequence of events.
Induction of Zeiosis and Cellular Elongation
At lower concentrations, this compound causes cells, such as BALB/c 3T3 fibroblasts, to undergo zeiosis and elongation . nih.govrupress.orgscispace.com Zeiosis is a process characterized by the appearance of bubbling or blebbing on the cell surface. This is often accompanied by the cell losing its typical flattened shape and becoming more elongated. These morphological changes are consistent with those induced by cytochalasin B and cytochalasin D, indicating a shared mechanism of action on the cellular machinery that governs shape. nih.govrupress.org
Promotion of Arborized and Rounded Cell Conformations
As the concentration of this compound increases, the morphological changes become more pronounced. The cells transition from an elongated state to an arborized conformation, where they are attached to the substrate by fine, branching cytoplasmic processes. pnas.orgnih.govrupress.org At still higher concentrations, many cells detach further and round up , often appearing as phase-bright spheres under a microscope. pnas.orgnih.govrupress.org These effects are reversible; cells typically regain their normal morphology after the removal of the compound from the culture medium. pnas.org In B lymphocytes, treatment with this compound leads to a nearly rounded shape with uneven edges. core.ac.uk
Table 2: Morphological Changes Induced by Cytochalasins in 3T3 Cells
| Compound | Concentration for Zeiosis/Elongation | Concentration for Arborization/Rounding | Relative Potency | Reference(s) |
|---|---|---|---|---|
| Cytochalasin B (CB) | 2-4 µM | 10-50 µM | Baseline | nih.govrupress.org |
| This compound (H2CB) | Slightly higher than CB | Slightly higher than CB | Slightly less potent than CB | nih.govrupress.org |
| Cytochalasin D (CD) | ~0.4-0.8 µM | ~1.25-10 µM | 5 to 8 times more potent than CB | nih.govrupress.org |
Correlation between Morphological Changes and Specific Binding Sites
A crucial aspect of this compound's utility in research is its specificity. Unlike cytochalasin B, which inhibits both cell motility and sugar transport, this compound does not inhibit glucose transport. nih.govnih.govrupress.orgnih.govsigmaaldrich.com This key difference demonstrates that the effects of cytochalasins on cell motility and morphology are mediated by a set of binding sites that are separate and independent from the high-affinity sites on glucose transporters. nih.govrupress.orgnih.gov
Competitive binding studies using radiolabeled cytochalasin B ([³H]CB) have confirmed this separation. This compound effectively displaces [³H]CB from binding sites related to cell motility and morphology, but it does not compete for binding to the sites associated with sugar transport. nih.govrupress.orgnih.gov This has allowed researchers to use this compound as a specific marker to study the high-affinity binding sites that are directly involved in regulating the actin cytoskeleton and, consequently, cell shape and movement. ottokemi.comsigmaaldrich.com The existence of at least three different classes of high-affinity binding sites in 3T3 cells has been suggested: one for sugar transport, one for motility and morphology, and a third with as-yet-undetermined function. nih.govnih.gov The consistent and predictable morphological changes induced by this compound are therefore directly correlated with its interaction with these specific non-glucose-transporter-related cellular receptors. nih.govnih.govrupress.org
Influence on Cell Adhesion and Substratum Interactions
The integrity of the actin cytoskeleton is paramount for establishing and maintaining cell adhesion to the extracellular matrix (ECM). This compound's disruptive effect on actin filaments profoundly impacts these interactions.
Focal adhesions are complex structures that mechanically link the actin cytoskeleton to the ECM and serve as signaling hubs that regulate cell behavior. unc.edu The formation and stability of focal adhesions are dependent on organized actin stress fibers. Research has shown that disruption of the actin cytoskeleton with agents like this compound inhibits the assembly of focal adhesions. biologists.com This disruption prevents the clustering of integrins, the transmembrane receptors that bind to the ECM, a critical step in focal adhesion formation. unc.edu
The signaling function of focal adhesions is also compromised. Focal Adhesion Kinase (FAK), a key signaling molecule recruited to focal adhesions upon integrin clustering, is a prime example. Studies have demonstrated that treatment with this compound inhibits the autophosphorylation of FAK, a crucial step in its activation and the downstream signaling cascades that control cell growth and survival. biologists.com This indicates that an intact actin cytoskeleton is necessary for proper integrin-mediated signaling events originating from focal adhesions.
Integrins, heterodimeric transmembrane receptors, are central to cell-matrix adhesion. frontiersin.orgd-nb.info this compound has been shown to modulate integrin-mediated adhesion in various cell types. For instance, in neutrophils, treatment with this compound, in combination with chemotactic stimuli, can induce a β1-integrin-dependent adhesion pathway. ashpublications.orgresearchgate.net This is noteworthy because neutrophils typically rely on β2-integrins for adhesion. This suggests that under conditions of cytoskeletal disruption, alternative adhesion mechanisms can be engaged.
Specifically, studies have shown that this compound can induce the expression of α4β1-integrin on neutrophils, allowing them to adhere to surfaces under flow conditions, an interaction usually mediated by other integrin types. ashpublications.org This induced adhesion can be independent of the β2-integrin pathway and is abolished by antibodies against the α4 or β1 subunits. ashpublications.org This highlights the complex interplay between the actin cytoskeleton and the regulation of different integrin-mediated adhesion pathways.
Impact on Intracellular Signal Transduction Pathways
The influence of this compound extends beyond the physical aspects of cell adhesion to the intricate network of intracellular signaling pathways that govern cellular responses to external stimuli.
A key consequence of this compound treatment is the inhibition of cell proliferation. Research has consistently shown that this compound disrupts the actin cytoskeleton and, as a result, inhibits the initiation of DNA synthesis stimulated by various growth factors. nih.govmedchemexpress.comchemsrc.comtargetmol.commedchemexpress.com This inhibitory effect is observed in non-transformed cells and appears to be reversible. nih.gov
The mechanism likely involves the disruption of an obligatory actin-mediated step required for cells to enter the S phase of the cell cycle. nih.gov Interestingly, this inhibitory effect on DNA synthesis is not observed in certain transformed cells, suggesting they may have bypassed this actin-dependent regulatory point. nih.gov The inhibition is effective when the compound is added within a specific timeframe after growth factor stimulation, indicating a critical window where actin-dependent signaling is necessary for cell cycle progression. nih.gov
Intracellular calcium (Ca2+) is a ubiquitous second messenger involved in a vast array of cellular processes. This compound has been found to impact intracellular calcium homeostasis. Studies have reported that it can inhibit active calcium transport, leading to an increase in intracellular calcium levels in certain cell types, such as intestinal absorptive cells. medchemexpress.comchemsrc.commedchemexpress.com
The actin cytoskeleton is known to play a role in modulating the activity of ion channels and transporters. Disruption of the actin network by this compound can, therefore, have downstream effects on calcium signaling cascades. researchgate.net However, the relationship is complex; for example, in neutrophils stimulated with certain agonists, the increase in intracellular calcium was not affected by actin disruption, suggesting that the dependence of calcium signaling on the actin cytoskeleton is cell-type and stimulus-specific. aai.org
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that relays signals from the cell surface to the nucleus, regulating processes like cell proliferation, differentiation, and survival. The activation of the MAPK pathway, particularly the p42/p44 MAPK (also known as ERK), is often dependent on both growth factor stimulation and an intact actin cytoskeleton.
Research indicates that the disruption of the actin cytoskeleton by this compound can inhibit the activation of p42/p44 MAPK induced by growth factors. biologists.comnih.gov This suggests that proper cytoskeletal organization is necessary for efficient signal transmission from growth factor receptors to the MAPK cascade. Interestingly, while cytoskeletal integrity potentiates MAPK activation, the MAPK pathway itself does not seem to be directly involved in regulating integrin-mediated cell spreading or cytoskeletal organization. nih.gov In some cellular contexts, such as in chondrocytes, this compound-induced microfilament modification has been linked to changes in cell phenotype that are associated with the p38 MAPK pathway. scite.ai
Table 1: Summary of this compound Effects on Cellular Processes
| Cellular Process | Specific Effect | Key Research Findings |
|---|---|---|
| Cell Adhesion | ||
| Focal Adhesion Assembly | Inhibition | Prevents integrin clustering and the formation of focal adhesions. unc.edubiologists.com |
| Focal Adhesion Signaling | Inhibition | Inhibits the autophosphorylation and activation of Focal Adhesion Kinase (FAK). biologists.com |
| Integrin-Mediated Adhesion | Modulation | Can induce a β1-integrin-dependent adhesion pathway in neutrophils. ashpublications.orgresearchgate.net |
| Signal Transduction | ||
| DNA Synthesis | Inhibition | Blocks growth factor-stimulated initiation of DNA synthesis in non-transformed cells. nih.govmedchemexpress.comtargetmol.com |
| Intracellular Calcium | Modulation | Inhibits active calcium transport, leading to increased intracellular calcium in some cell types. medchemexpress.comchemsrc.commedchemexpress.com |
| MAPK Activation | Inhibition | Prevents growth factor-induced activation of the p42/p44 MAPK (ERK) pathway. biologists.comnih.gov |
Influence on Retinoblastoma Protein (pRb) Phosphorylation
The retinoblastoma protein (pRb) is a critical tumor suppressor that governs the G1/S checkpoint of the cell cycle. Its activity is tightly regulated by phosphorylation; in its hypophosphorylated state, pRb binds to E2F transcription factors, preventing the expression of genes required for S-phase entry. Phosphorylation of pRb by cyclin-dependent kinases (CDKs) releases E2F, allowing the cell cycle to proceed.
Research demonstrates that this compound (H2CB) is a potent inhibitor of pRb hyperphosphorylation. rupress.orgscispace.com In mitogen-stimulated Swiss 3T3 cells, treatment with H2CB blocks the mitogenic effect, leading to cell cycle arrest in the mid-to-late G1 phase. rupress.org While quiescent cells primarily exhibit the faster-migrating, hypophosphorylated form of pRb, mitogen stimulation typically induces the appearance of slower-migrating, hyperphosphorylated pRb forms. scispace.com However, in the presence of H2CB, this mitogen-induced hyperphosphorylation of pRb is substantially inhibited. rupress.orgscispace.com
This effect is linked to the disruption of the actin cytoskeleton and its impact on the cyclin-CDK pathway. Specifically, H2CB treatment greatly inhibits the induction of cyclin E expression and the activation of cyclin E-Cdk2 complexes. rupress.org The inhibition of Cdk2 kinase activity is attributed to a decrease in its own phosphorylation state. rupress.org Interestingly, the induction of cyclin D1 and the activity of its associated kinase, Cdk4, are not affected by H2CB. rupress.org The disruption of the actin cytoskeleton also affects the nuclear accumulation of the pRb-related protein p107, whose phosphorylation is similarly inhibited by H2CB. rupress.orgscispace.com Furthermore, inducing tetraploidy in nontransformed cells through cleavage failure with this compound results in a G1 arrest characterized by hypophosphorylated pRb. nih.gov These findings collectively indicate that an intact actin cytoskeleton is a prerequisite for the signaling cascade that leads to the hyperphosphorylation of pRb and cell cycle progression into the S phase.
Table 1: Effects of this compound on pRb Phosphorylation and Cell Cycle Components
| Cellular Component/Process | Effect of this compound Treatment | Cell Type | Reference |
| pRb Phosphorylation | Greatly inhibited hyperphosphorylation | Swiss 3T3 cells | rupress.orgscispace.com |
| p107 Phosphorylation | Hyperphosphorylation inhibited | Swiss 3T3 cells | rupress.orgscispace.com |
| Cell Cycle | Arrest at mid to late G1 phase | Swiss 3T3 cells | rupress.org |
| Cyclin E Expression | Greatly inhibited | Swiss 3T3 cells | rupress.org |
| Cyclin E-Cdk2 Kinase Activity | Greatly inhibited | Swiss 3T3 cells | rupress.org |
| Cdk2 Phosphorylation | Decreased | Swiss 3T3 cells | rupress.org |
| Cyclin D1 Induction | Not affected | Swiss 3T3 cells | rupress.org |
| Cdk4 Kinase Activity | Not affected | Swiss 3T3 cells | rupress.org |
Role in Chemoattractant Receptor Sensitivity Resetting
Neutrophils and other eukaryotic cells can detect minute gradients of chemical attractants, a process mediated by G-protein coupled receptors (GPCRs). Following agonist binding, these chemoattractant receptors undergo a period of desensitization, which must be reset for the cell to remain responsive to new signals. The actin cytoskeleton plays a crucial role in this regulatory process.
Studies in human neutrophils have shown that the actin cytoskeleton is involved in regulating chemoattractant receptor interactions and sensitivity. sigmaaldrich.comsemanticscholar.org Following agonist binding, chemoattractant receptors can form complexes with the actin cytoskeleton, a process linked to receptor desensitization. semanticscholar.org The dynamic nature of actin is believed to be essential for rapidly resetting the receptors from this desensitized state. semanticscholar.org Research investigating the mobility of N-formyl peptide receptors on neutrophils found that agonist binding leads to receptor clustering and a reduction in the mobile fraction of these receptors. sigmaaldrich.com Treatment with this compound was observed to slightly, though not significantly, counteract this reduction in the receptor mobile fraction. sigmaaldrich.com Furthermore, the agonist-induced clustering of receptors was less apparent after treatment with the compound. sigmaaldrich.com This suggests that by modifying the actin cytoskeleton, this compound can influence the lateral mobility and organization of chemoattractant receptors in the plasma membrane, thereby playing a role in the mechanisms that control receptor-G-protein interactions and sensitivity resetting. sigmaaldrich.com
Table 2: Influence of this compound on Chemoattractant Receptor Properties
| Parameter | Observed Effect of this compound | Cell Type | Reference |
| Receptor Mobile Fraction | Slightly counteracted the agonist-induced reduction | Human Neutrophils | sigmaaldrich.com |
| Receptor Clustering | Agonist-induced clustering was less apparent | Human Neutrophils | sigmaaldrich.com |
Effects on Cellular Differentiation Processes
This compound's ability to modify the actin cytoskeleton makes it a valuable agent for studying the influence of cell shape and cytoskeletal integrity on cellular differentiation trajectories.
Articular chondrocytes in monolayer culture often lose their characteristic phenotype, a process known as dedifferentiation. This compound has been shown to be a potent inducer of the reexpression of the differentiated chondrocyte phenotype. targetmol.comweizmann.ac.il When rabbit articular chondrocytes are first treated with retinoic acid to eliminate their differentiated characteristics (marked by the loss of type II collagen and high-level proteoglycan synthesis), subsequent culture with this compound (in the absence of retinoic acid) causes them to reexpress the differentiated state. targetmol.comweizmann.ac.ilmedchemexpress.com This reexpression begins between days 6-8 and is largely complete by day 14. targetmol.comweizmann.ac.il
This effect is not simply due to cell rounding; significant reexpression can occur without detectable changes in cell shape, suggesting that modification of microfilament integrity itself provides a powerful regulatory signal for phenotypic change. targetmol.commedchemexpress.com this compound treatment alters the organization of microfilament stress fibers, causing them to decrease in number and reorient into parallel arrays of long fibers that traverse the cell. medchemexpress.com
Furthermore, this compound enhances the effects of transforming growth factor-beta 1 (TGF-β1), a known promoter of chondrogenesis. nih.gov In TGF-β1 treated cultures, this compound can cause a sevenfold stimulation of proteoglycan synthesis and a threefold stimulation of type II collagen reexpression, demonstrating a selective enhancement of the signaling pathway that controls the differentiated phenotype. nih.gov
Table 3: this compound's Effect on Chondrocyte Re-differentiation
| Condition | Key Outcome | Cell Type | Reference |
| DHCB after Retinoic Acid Treatment | Reexpression of type II collagen and proteoglycan synthesis | Rabbit Articular Chondrocytes | targetmol.comweizmann.ac.il |
| DHCB with TGF-β1 | Enhanced reexpression of type II collagen and proteoglycan synthesis | Rabbit Articular Chondrocytes | nih.gov |
| DHCB on Cytoskeleton | Reorganization of microfilament stress fibers | Rabbit Articular Chondrocytes | medchemexpress.com |
Myogenic differentiation is the process by which myoblasts, or muscle precursor cells, exit the cell cycle, elongate, and fuse to form multinucleated myotubes. This process is heavily dependent on cytoskeletal rearrangements. Research has shown that disruption of the actin cytoskeleton by this compound negatively impacts this differentiation pathway. In studies using mouse C2C12 myoblasts, treatment with this compound was found to reduce myogenic differentiation. nih.govbiocat.com This effect is attributed to the alteration of the functional interaction between actin stress fibers and stretch-activated ion channels, which are involved in generating mechanical tension that influences the differentiation program. nih.gov
Table 4: Impact of this compound on Myogenesis
| Process | Effect of this compound | Cell Type | Reference |
| Myogenic Differentiation | Reduced differentiation | Mouse C2C12 Myoblasts | nih.govbiocat.com |
The differentiation of B lymphocytes into antibody-secreting plasma cells is a cornerstone of the adaptive immune response. This process involves B cell activation, proliferation, and in many cases, immunoglobulin class switching. The integrity of the actin cytoskeleton is important for these events.
While this compound alone does not stimulate the proliferation of murine B lymphocytes, it has a significant co-stimulatory effect. nih.gov When combined with anti-immunoglobulin treatment, which cross-links the B cell receptor to provide an initial activation signal, this compound promotes substantial B cell proliferation. nih.gov This synergistic effect suggests that by disrupting the actin cytoskeleton, this compound may circumvent or replace the need for a second signal that is normally required for B cells to enter the cell cycle and proliferate following initial antigen receptor engagement. nih.gov This finding positions the actin cytoskeleton as a key regulatory hub in the initial stages of B cell activation and differentiation.
Table 5: Effect of this compound on B Lymphocyte Proliferation
| Condition | Effect on B Cell Proliferation | Cell Type | Reference |
| This compound alone | No effect | Murine Spleen Cells | nih.gov |
| Anti-immunoglobulin + this compound | Substantial proliferation stimulated | Murine Spleen Cells | nih.gov |
Comparative Studies with Other Cytochalasin Congeners
Distinctive Biological Effects Compared to Cytochalasin B
The most notable distinction between dihydrocytochalasin B and cytochalasin B lies in their effects on sugar transport systems and their affinity for different cellular binding sites. These differences underscore the specific structure-activity relationships within the cytochalasin family.
Absence of Inhibitory Effect on Sugar Transport Systems
A key differentiating feature of this compound is its lack of a significant inhibitory effect on sugar transport, a hallmark of cytochalasin B. nih.govsigmaaldrich.comnih.govsigmaaldrich.com Studies on various cell types, including human erythrocytes and BALB/c 3T3 cells, have consistently shown that while cytochalasin B potently inhibits the transport of glucose, this compound has little to no such effect. nih.govnih.govpnas.org For instance, in human erythrocytes, cytochalasin B was found to inhibit the transport of both D-glucose and L-glucose, whereas this compound did not produce any significant inhibition. nih.gov Similarly, in 3T3 cells, 1 µM of cytochalasin B caused a 50% inhibition of 2-deoxy-D-glucose (DOG) uptake, and 10 µM resulted in 90% inhibition; in contrast, this compound at the same concentrations produced only a negligible 10% inhibition at the higher concentration. semanticscholar.org This suggests that the double bond present in the macrocyclic ring of cytochalasin B, which is saturated in this compound, is crucial for its interaction with glucose transport proteins. pnas.org
Differences in Affinity for Distinct Cellular Binding Sites
The differential effects on sugar transport are a direct consequence of the varying affinities of this compound and cytochalasin B for their cellular targets. Research indicates the existence of multiple classes of high-affinity binding sites for cytochalasins within cells. nih.govrupress.org One class of sites is associated with the regulation of sugar transport, while another is linked to cell motility and morphology. nih.govrupress.org
Competitive binding studies have revealed that this compound does not effectively compete with radioactively labeled cytochalasin B for binding to sites related to sugar transport in human erythrocyte ghosts and 3T3 cells. pnas.orgrupress.org However, this compound does compete with cytochalasin B for binding to sites that mediate the effects on cell motility and morphology, such as changes in cell shape and inhibition of cytokinesis. nih.gov This indicates that while both compounds can affect the actin cytoskeleton, their interaction with the glucose transport machinery is fundamentally different. nih.govnih.gov Specifically, in 3T3 cells, it has been proposed that there are at least three distinct classes of high-affinity cytochalasin B binding sites: those related to sugar transport, those affecting cell motility and morphology, and a third class with yet-to-be-determined functions. nih.govrupress.org this compound shows a significant affinity for the motility-related sites but not for the transport-related ones. nih.gov
Relative Potency and Structure-Activity Relationships with Cytochalasin D and Other Analogs
When compared to other cytochalasin analogs like cytochalasin D, this compound displays differences in potency concerning its effects on cell morphology and actin polymerization. Studies on 3T3 cells have shown that to induce similar morphological changes, such as zeiosis, elongation, and arborization, cytochalasin D is approximately five to eight times more potent than cytochalasin B, while this compound is slightly less potent than cytochalasin B. nih.govsemanticscholar.org
The relative potency of these compounds in inhibiting actin polymerization also varies. The order of potency has been reported as cytochalasin D > cytochalasin E ≈ cytochalasin B > this compound. doi.org This hierarchy in potency is mirrored by their relative affinities for high-affinity binding sites on F-actin, suggesting that these sites are responsible for mediating the inhibition of actin filament elongation. doi.org
| Compound | Relative Potency (Morphological Change in 3T3 cells) | Relative Potency (Inhibition of Actin Polymerization) |
| This compound | Slightly less potent than Cytochalasin B | Less potent than Cytochalasin B, D, and E |
| Cytochalasin B | Reference | Less potent than Cytochalasin D and E |
| Cytochalasin D | 5-8 times more potent than Cytochalasin B | Most potent |
| Cytochalasin E | Not specified in these studies | Approximately equal to Cytochalasin B |
This table provides a qualitative comparison of the relative potencies of different cytochalasin congeners based on available research findings. nih.govsemanticscholar.orgdoi.org
Analysis of Synergistic and Antagonistic Interactions in Combined Treatments
The unique properties of this compound make it a valuable tool in studying the synergistic and antagonistic effects of combination therapies, particularly in the context of cancer research. Isobolographic analysis has been employed to assess the nature of interactions between this compound and other therapeutic agents.
In studies involving doxorubicin (B1662922) (ADR)-resistant P388/ADR leukemia cells, both this compound and cytochalasin B demonstrated significant synergistic effects when combined with doxorubicin. nih.govsigmaaldrich.comnih.gov In contrast, cytochalasin D exhibited only an additive effect with doxorubicin in the same cell line. nih.govsigmaaldrich.comnih.gov This suggests that the structural features of this compound and cytochalasin B, which differ from those of cytochalasin D, contribute to a synergistic interaction with doxorubicin in overcoming drug resistance.
Furthermore, research on human ovarian carcinoma cell lines (SKOV3 and SKVLB1) has shown that both this compound and cytochalasin B exhibit notable synergism with doxorubicin and paclitaxel. researchgate.netiaea.orgnih.gov The combination of these agents was more effective than individual treatments, highlighting the potential of using cytochalasin congeners to enhance the efficacy of existing chemotherapeutic drugs. researchgate.net The synergistic activity of this compound with ABT-263, a BH3 mimetic, has also been observed in inducing apoptosis in polyploid cells. nih.gov
Conversely, antagonistic interactions have also been noted. For instance, the combination of certain drugs may result in effects that are less than additive. The Chou-Talalay method for assessing drug synergy provides a quantitative framework where a combination index (CI) value less than 1 indicates synergism, a value around 1 indicates an additive effect, and a value greater than 1 suggests antagonism. researchgate.net
| Combination | Cell Line | Interaction |
| This compound + Doxorubicin | P388/ADR Leukemia | Synergism |
| Cytochalasin B + Doxorubicin | P388/ADR Leukemia | Synergism |
| Cytochalasin D + Doxorubicin | P388/ADR Leukemia | Additivity |
| This compound + Doxorubicin | Human Ovarian Carcinoma (SKOV3, SKVLB1) | Synergism |
| This compound + Paclitaxel | Human Ovarian Carcinoma (SKOV3, SKVLB1) | Synergism |
| This compound + ABT-263 | HCT116, SW620 | Synergism |
This table summarizes the observed interactions of this compound and other cytochalasins in combined treatments with various therapeutic agents. nih.govsigmaaldrich.comnih.govresearchgate.netnih.gov
Methodological Applications and Experimental Models in Dihydrocytochalasin B Research
Utilization in Actin Polymerization and Dynamics Assays
Dihydrocytochalasin B is widely employed as a chemical probe to investigate the mechanics of actin polymerization and the dynamics of the cytoskeleton. Its primary mechanism of action involves binding to the barbed (fast-growing) end of actin filaments, which disrupts the addition of new actin monomers and leads to a net depolymerization or reorganization of the actin network. nih.govnih.gov This interference with actin dynamics is leveraged in several key in vitro and in cellulo assays.
Researchers utilize techniques such as viscometry and fluorescence spectroscopy to quantify the effects of this compound on actin polymerization in vitro. For instance, pyrene-actin assays, which measure the increase in fluorescence as pyrene-labeled G-actin monomers incorporate into F-actin polymers, are commonly used to assess polymerization rates. Studies have shown that this compound effectively inhibits actin polymerization induced by specific cellular complexes. nih.gov A high-molecular-weight complex isolated from human erythrocyte membranes, containing spectrin (B1175318) and actin, was found to induce rapid actin polymerization; this effect was inhibited by low concentrations of this compound. nih.govnih.govpnas.org
In cell-based assays, the application of this compound leads to observable changes in the actin cytoarchitecture, such as the loss of actin microfilament bundles and subsequent cell rounding. nih.gov These effects demonstrate the compound's utility in confirming the role of an intact actin cytoskeleton in various cellular functions.
| Experimental Model | Assay Type | Key Findings with this compound | Reference(s) |
| Muscle Monomeric Actin (G-Actin) | Viscometry / Electron Microscopy | Inhibited the actin polymerization induced by a high-affinity binding complex from erythrocyte membranes. | nih.govnih.govpnas.org |
| Swiss/3T3 Mouse Fibroblasts | DNA Synthesis Assay / Microscopy | Disorganized actin cytoarchitecture, caused loss of microfilament bundles, and reversibly blocked initiation of DNA synthesis. | nih.gov |
| BALB/c 3T3 Cells | Cytokinesis and Morphology Analysis | Inhibited cytokinesis and induced morphological changes (zeiosis, elongation, rounding) without affecting sugar uptake. | semanticscholar.orgnih.govnih.gov |
Application in Cell Cycle Synchronization and Mechanistic Analysis
The cell cycle is a tightly regulated process that relies on the dynamic reorganization of the cytoskeleton, particularly during mitosis and cytokinesis. This compound's ability to disrupt actin filaments makes it a powerful tool for arresting cells at specific stages of the cell cycle, thereby enabling synchronized cell populations for detailed mechanistic studies.
One of the key applications of this compound in this context is its ability to reversibly block the initiation of DNA synthesis in certain cell types, effectively halting cells before the S phase. nih.gov More prominently, its profound effect on the final stage of cell division, cytokinesis, is widely exploited.
Cytokinesis, the physical process of cell division, is fundamentally dependent on the formation of a contractile ring composed of actin and myosin filaments. By inhibiting actin polymerization, this compound effectively prevents the formation or constriction of this ring, thereby blocking cytokinesis without preventing nuclear division (karyokinesis). semanticscholar.orgnih.govnih.gov This leads to the accumulation of large, binucleated or multinucleated cells. nih.gov
This "cytokinesis-block" method is a cornerstone of the widely used Cytokinesis-Block Micronucleus (CBMN) assay. nih.govmdpi.com In this assay, cells are treated with a genotoxic agent and then cultured in the presence of an actin polymerization inhibitor like cytochalasin B (or its derivatives). Because cytokinesis is blocked, cells that have successfully completed one round of nuclear division are easily identified by their binucleated appearance. mdpi.com This ensures that the analyzed cells have indeed undergone mitosis, a prerequisite for the formation of micronuclei from chromosome fragments or whole chromosomes that fail to segregate properly. frontiersin.org The use of this compound allows for the specific analysis of mitotic events in a synchronized population of post-mitotic, binucleated cells.
The induction of multinucleated cells by this compound is not only a tool for synchronization but also a model for studying genetic stability. When binucleated cells generated by a cytokinesis block are allowed to enter a subsequent mitosis, the presence of multiple nuclei can lead to mitotic errors, such as the formation of multipolar spindles. nih.gov These errors significantly increase the rate of chromosome mis-segregation, leading to aneuploidy and the formation of micronuclei. nih.gov
Therefore, this compound is used to create cell populations with an artificially high rate of multinucleation to study the cellular mechanisms that ensure genomic integrity. The CBMN assay, for example, directly assesses genetic stability by quantifying micronuclei, nucleoplasmic bridges, and nuclear buds in binucleated cells. mdpi.comnih.gov An elevated frequency of these abnormalities following exposure to a test compound indicates genotoxic potential. Studies have shown that the frequency of micronucleated cells is significantly higher in multinucleated cells compared to binucleated cells after treatment with cytochalasin B, highlighting how mitotic errors in multinucleated cells contribute to genomic instability. nih.gov
Employment in Cell Morphological and Motility Investigations
Cell shape, adhesion, and movement are all critically dependent on the dynamic structure of the actin cytoskeleton. This compound, by disrupting this structure, serves as a fundamental tool for investigating these processes. Its application allows researchers to probe the functional consequences of a compromised actin network.
Studies on 3T3 cells have shown that this compound induces a series of distinct morphological changes in a manner similar to cytochalasin B, including cell rounding, elongation, and the formation of arborized structures. semanticscholar.orgnih.gov These effects directly result from the disorganization of the actin filaments that maintain cell shape and tension. nih.gov
To visualize the effects of this compound on the actin cytoskeleton, researchers employ a range of advanced imaging techniques. Fluorescence microscopy is a primary tool, often using fluorescently labeled phalloidin, a compound that binds specifically to F-actin, to stain the actin network in fixed cells. nih.govutupub.fi In live-cell imaging, fluorescent proteins fused to actin or actin-binding peptides (like LifeAct) allow for the real-time observation of cytoskeletal dynamics as they are disrupted by the compound. utupub.fi
More advanced methods provide even greater detail. Total Internal Reflection Fluorescence (TIRF) microscopy is particularly well-suited for visualizing cytoskeletal structures near the plasma membrane where cells adhere to a substrate. utupub.fispringernature.com High-resolution techniques such as stereo high-voltage electron microscopy can reveal the three-dimensional organization of the cytoskeleton and the specific ultrastructural changes—like the breaking of actin filaments—induced by cytochalasans. nih.gov These imaging modalities are essential for correlating the biochemical effects of this compound on actin polymerization with the resulting changes in cellular architecture.
| Imaging Technique | Application in this compound Research | Information Gained |
| Fluorescence Microscopy | Visualization of F-actin in fixed cells (using Phalloidin) or live cells (using LifeAct, etc.). | Gross morphological changes to the actin network, such as stress fiber disassembly and formation of actin aggregates. nih.govutupub.fi |
| TIRF Microscopy | High-resolution imaging of actin structures at the cell-substrate interface. | Detailed analysis of actin dynamics in adhesion structures and lamellipodia during cell spreading and migration. springernature.com |
| Electron Microscopy | Ultra-high resolution imaging of the cytoskeletal network in whole-mount preparations. | Three-dimensional organization of filaments and direct observation of filament disruption and fragmentation. nih.gov |
Cell migration is a complex process driven by the controlled polymerization and depolymerization of actin filaments at the cell's leading edge. This compound is frequently used in standard in vitro migration and invasion assays to demonstrate the actin-dependence of these processes.
Two common methods are the wound healing (or scratch) assay and the transwell (or Boyden chamber) assay. nih.govsigmaaldrich.com
Wound Healing Assay: A confluent monolayer of cells is mechanically "wounded" with a scratch, and the rate at which cells migrate to close the gap is measured over time. nih.gov Treatment with this compound typically inhibits this migration, demonstrating that the process requires dynamic actin remodeling.
Transwell Assay: This assay measures chemotaxis, or directed cell movement towards a chemical attractant. Cells are placed in an upper chamber and migrate through a porous membrane into a lower chamber containing a chemoattractant. sigmaaldrich.comnih.gov The addition of this compound to the cells prevents their migration through the pores, confirming the role of the actin cytoskeleton in chemotactic movement. For invasion assays, the membrane is coated with an extracellular matrix (ECM) material like Matrigel, and the assay measures the ability of cells to both degrade the ECM and migrate. this compound also inhibits this invasive migration.
By using this compound as an inhibitor in these established models, researchers can effectively probe the molecular machinery underlying cell motility and invasion.
Investigation of Growth Factor Responsiveness and DNA Synthesis Initiation
This compound has been instrumental in dissecting the intricate relationship between the actin cytoskeleton, growth factor signaling, and the initiation of DNA synthesis. Studies have demonstrated that an intact and dynamic actin filament network is a prerequisite for quiescent cells to respond to mitogenic signals and enter the S phase of the cell cycle.
Research utilizing Swiss/3T3 mouse fibroblasts has shown that this compound effectively inhibits the initiation of DNA synthesis stimulated by a variety of growth factors. nih.gov When quiescent, serum-arrested cells are treated with this compound, their ability to enter the S phase upon stimulation with serum, epidermal growth factor (EGF), fibroblast growth factor (FGF), and insulin (B600854) is blocked. nih.gov This inhibitory effect is time-dependent, being most effective when the compound is introduced within the first 8-10 hours of growth factor stimulation, suggesting a critical period where actin-mediated events are necessary for the commitment to DNA replication. nih.gov
The mechanism of this inhibition is linked to the disruption of the actin cytoarchitecture. Low concentrations of this compound induce cell rounding and the disassembly of actin microfilament bundles. nih.gov Importantly, these effects are not due to a general inhibition of cellular transport processes, as this compound does not interfere with glucose or thymidine (B127349) transport. nih.gov This specificity highlights that the block in DNA synthesis is a direct consequence of cytoskeletal disruption. Interestingly, transformed cells, such as SV40-transformed or Moloney murine sarcoma virus-transformed 3T3 cells, appear to bypass this actin-dependent step, as their entry into S phase is not inhibited by this compound. nih.gov
Studies in Diverse Mammalian Cell Lines and Primary Cell Culture Models
The utility of this compound as a research tool is underscored by its application in a wide array of mammalian cell lines and primary cell cultures. These studies have provided valuable insights into cell-type-specific responses to actin cytoskeleton disruption.
A variety of established cell lines have been employed in research involving this compound, each selected for its specific characteristics. For instance, HeLa cells have been used to study the role of actin dynamics in cytokinesis, where this compound was shown to block cleavage furrow formation. nih.gov In REF-52 cells, the compound has been observed to induce tetraploidy and arrest the cell cycle in the G1 phase. The table below summarizes some of the mammalian cell lines that have been instrumental in this compound research.
| Cell Line | Organism | Cell Type | Research Focus |
| Swiss/3T3 | Mouse | Fibroblast | DNA synthesis, growth factor response, actin architecture |
| HeLa | Human | Epithelial | Cytokinesis, cell cycle |
| REF-52 | Rat | Embryonic Fibroblast | Cell cycle arrest, tetraploidy |
| SKVLB1 | Human | Ovarian Carcinoma | Multidrug resistance |
| M109 | Mouse | Lung Carcinoma | Cytotoxicity, chemotherapy synergy |
| B16BL6 / B16F10 | Mouse | Melanoma | Cytotoxicity, chemotherapy synergy |
| P388/ADR | Mouse | Leukemia | Multidrug resistance, chemotherapy synergy |
| PtK2 | Rat Kangaroo | Epithelial | Cytokinesis, contractile ring morphology |
Primary cell cultures, which more closely mimic the in vivo environment, have also been valuable models. While the provided search results focus more on established cell lines, the principles of this compound's effects on the actin cytoskeleton are broadly applicable to primary cells in culture for studying fundamental cellular processes.
Use in In Vitro and Non-Clinical In Vivo Research Systems
This compound is predominantly utilized in in vitro experimental setups to probe cellular functions at the molecular level. Its effects on cultured cells, as detailed in the previous sections, form the bulk of research applications. These in vitro studies benefit from the controlled environment of cell culture, allowing for precise investigation of the compound's mechanism of action.
In addition to cell-based assays, in vitro studies on a subcellular level have been informative. For example, this compound has been shown to inhibit actin polymerization induced by a high-affinity cytochalasin binding complex isolated from human erythrocyte membranes. nih.gov This demonstrates its direct interaction with components of the actin polymerization machinery.
Non-clinical in vivo research with this compound has been more limited but has provided valuable information on its potential systemic effects and therapeutic applications. Studies in murine models have explored its use in cancer chemotherapy. For instance, in vivo experiments using Balb/c mice challenged with P388/S (drug-sensitive) and P388/ADR (multidrug-resistant) leukemias have been conducted. nih.govnih.gov These studies have investigated the anti-neoplastic activity of cytochalasins, including this compound's potential to synergize with other chemotherapeutic agents like doxorubicin (B1662922) against resistant cancer cells. nih.govnih.gov The animal models used in these studies are critical for understanding the compound's activity in a whole-organism context.
This compound as a Fundamental Tool for Elucidating Actin-Mediated Cellular Functions
This compound has established itself as a fundamental tool in cell biology for elucidating the myriad of cellular functions orchestrated by the actin cytoskeleton. Its utility stems from its specific mode of action, which distinguishes it from other cytochalasins, particularly its parent compound, cytochalasin B.
A key advantage of this compound is that it disrupts actin polymerization and filament organization without significantly inhibiting glucose transport. semanticscholar.org This is a critical distinction from cytochalasin B, which has potent effects on sugar uptake. semanticscholar.org This difference allows researchers to dissect actin-dependent processes without the confounding variable of altered cellular metabolism.
By inducing a rapid and reversible disorganization of the actin cytoskeleton, this compound enables the study of processes that are critically dependent on actin dynamics. These include:
Cell Motility: The compound's effect on cell movement has been studied in various cell types, demonstrating the essential role of a dynamic actin network in cell migration. semanticscholar.org
Cell Morphology: Treatment with this compound leads to characteristic changes in cell shape, such as rounding and arborization, providing insights into how the actin cytoskeleton maintains cellular structure. semanticscholar.org
Cytokinesis: As a potent inhibitor of cytokinesis, it has been used to study the mechanics of cell division, particularly the formation and function of the contractile actin ring. nih.govsemanticscholar.orgnih.gov
Signal Transduction: Research has shown that a functional actin cytoskeleton is necessary for certain signal transduction pathways, particularly those initiated by growth factors that lead to DNA synthesis. nih.gov
The comparative effects of this compound with other cytochalasins, such as cytochalasin D, have further refined our understanding of the specific interactions between these molecules and actin. semanticscholar.org The differential potencies of these compounds in affecting cellular processes and in competing for binding sites have suggested the existence of multiple classes of cytochalasin binding sites related to distinct cellular functions. semanticscholar.org
Future Directions and Emerging Research Avenues for Dihydrocytochalasin B
Elucidation of Potential Novel Molecular Targets Beyond Actin
While dihydrocytochalasin B is well-known for its inhibitory effects on actin polymerization, emerging research suggests its activity may not be exclusively confined to the cytoskeleton. fermentek.com A primary distinction between this compound and its analogue, cytochalasin B, is that this compound does not inhibit glucose transport. medchemexpress.comsemanticscholar.orgnih.govsigmaaldrich.com This key difference, stemming from the saturation of a single double bond in its chemical structure, indicates that the effects on cell motility and morphology are separate from those on sugar transport, pointing to distinct cellular binding sites. semanticscholar.orgnih.govnih.govpnas.org
Competitive binding studies have shown that while this compound can displace [3H]cytochalasin B from its high-affinity binding sites, it does so less efficiently than unlabeled cytochalasin B at lower concentrations. semanticscholar.orgnih.gov This suggests the existence of multiple classes of binding sites for cytochalasins in cells, including those related to sugar transport (which this compound does not bind to), those affecting cell motility, and others with yet undetermined functions. semanticscholar.orgnih.gov
Future research could focus on identifying these non-actin molecular partners. For instance, this compound has been observed to inhibit active calcium transport in intestinal absorptive cells, leading to an increase in intracellular calcium levels. medchemexpress.commedchemexpress.com This effect on calcium homeostasis suggests a potential interaction with calcium channels or transporters, a research area that warrants further exploration.
Furthermore, this compound has been shown to reversibly block the initiation of DNA synthesis stimulated by growth factors, an effect observed at concentrations that also cause cell rounding and the loss of microfilament bundles. medchemexpress.comnih.govscite.ai This suggests that an intact actin cytoskeleton is necessary for the G1 to S phase transition in normal cells. nih.gov However, the precise molecular cascade linking the disruption of actin by this compound to the inhibition of DNA synthesis remains an area for future investigation. Exploring potential interactions with cell cycle regulatory proteins or signal transduction molecules involved in proliferation could yield novel insights.
| Feature | This compound | Cytochalasin B |
| Inhibition of Actin Polymerization | Yes | Yes |
| Inhibition of Glucose Transport | No medchemexpress.comsemanticscholar.orgnih.govsigmaaldrich.com | Yes nih.govpnas.org |
| Effect on Cell Motility | Yes semanticscholar.orgnih.govpnas.org | Yes semanticscholar.orgnih.gov |
| Inhibition of DNA Synthesis Initiation | Yes medchemexpress.comnih.gov | Yes scite.ai |
| Inhibition of Calcium Transport | Yes medchemexpress.commedchemexpress.com | Yes medchemexpress.com |
Advanced Investigations of this compound in Complex Biological Systems (Non-Clinical)
To date, much of the research on this compound has been conducted on cultured cell lines. semanticscholar.orgnih.govnih.gov Future studies should increasingly utilize more complex, non-clinical biological systems to better understand its effects in a more physiologically relevant context.
One such area is the study of its effects on tissue-level organization and function. For example, studies on Madin-Darby Canine Kidney (MDCK-I) cell monolayers, a model for polarized epithelia, have shown that high concentrations of this compound decrease transepithelial electrical resistance (TER), which is indicative of altered tight junction permeability. portlandpress.com This was accompanied by changes in the distribution of the tight junction protein ZO-1 and the F-actin network. portlandpress.com Interestingly, equimolar concentrations of cytochalasin B had different effects, suggesting distinct mechanisms of action on junctional integrity. portlandpress.com Further investigations using ex vivo tissue preparations or organoid cultures could provide deeper insights into how this compound modulates cell-cell adhesion and tissue barrier function.
Another promising avenue is the investigation of its effects in whole organisms, particularly in developmental biology and disease models. For example, studies in characean internodal cells, a model system for cell motility, have provided detailed information on the comparative effects of different cytochalasins on cytoplasmic streaming and actin filament organization. oup.com this compound was found to have a smaller effect on cortical F-actin compared to other cytochalasins. oup.com In vivo studies using murine leukemia models have also been conducted, showing that cytochalasins can increase the life expectancy of mice challenged with cancer cells. nih.gov Expanding these in vivo studies could help to understand the systemic effects and potential therapeutic applications of this compound.
| Biological System | Key Findings with this compound |
| BALB/c 3T3 Cells | Inhibits cytokinesis and alters morphology without affecting sugar uptake. semanticscholar.orgnih.gov Displaces [3H]cytochalasin B from binding sites. semanticscholar.orgnih.gov |
| Swiss/3T3 Mouse Fibroblasts | Disrupts actin structure and reversibly blocks initiation of DNA synthesis. nih.gov |
| HeLa Cells | Blocks cleavage furrow formation and cytokinesis. caymanchem.com |
| REF-52 Cells | Induces tetraploidy and G1 cell cycle arrest. caymanchem.com |
| MDCK-I Cell Monolayers | Decreases transepithelial electrical resistance and alters F-actin and ZO-1 distribution at high concentrations. portlandpress.com |
| Characean Internodal Cells | Has a relatively small effect on cortical F-actin compared to other cytochalasins. oup.com |
| Murine Leukemia Models | Shows potential for drug synergy with doxorubicin (B1662922) against resistant leukemia cells in vitro. nih.gov |
Development of Innovative Methodologies for Studying this compound-Mediated Responses
Advancements in analytical techniques and imaging technologies will be crucial for deepening our understanding of this compound's mechanisms of action. The development and application of innovative methodologies will allow for more precise and dynamic measurements of its effects on cellular processes.
High-resolution live-cell imaging techniques, such as confocal microscopy and fluorescence recovery after photobleaching (FRAP), have already been employed to study the effects of cytochalasins on the cytoskeleton. portlandpress.comkarger.com Future studies could leverage super-resolution microscopy to visualize the interactions of this compound with actin filaments and other potential binding partners at the nanoscale. Combining these imaging techniques with fluorescently labeled this compound analogues could enable direct visualization of its subcellular localization and dynamics.
Quantitative proteomics and phosphoproteomics are powerful tools that could be used to identify novel molecular targets and signaling pathways affected by this compound. By comparing the proteomic and phosphoproteomic profiles of treated and untreated cells, researchers can identify proteins whose expression levels or phosphorylation states are altered, providing clues to the compound's broader biological effects.
Furthermore, the use of advanced biophysical techniques, such as atomic force microscopy (AFM), can provide quantitative data on how this compound alters the mechanical properties of cells, such as stiffness and adhesion, which are closely linked to the integrity of the actin cytoskeleton.
Finally, the development of computational models to simulate the interaction of this compound with actin and other potential binding partners could provide valuable insights into its mechanism of action at a molecular level. These in silico approaches, when combined with experimental validation, can accelerate the discovery process and guide future research directions.
Q & A
Q. What distinguishes the mechanism of dihydrocytochalasin B from cytochalasin B (CB) and cytochalasin D (CD) in actin cytoskeleton studies?
this compound (DCB) primarily disrupts actin microfilament organization and inhibits cytokinesis but does not interfere with glucose transport, unlike CB, which competitively binds glucose transporters . DCB also lacks the potency of CD, which is 5–8 times more effective in inducing morphological changes (e.g., cell rounding) at lower concentrations (2–4 µM) . Methodologically, researchers should use DCB at 10–50 µM for actin depolymerization assays and combine it with fluorescent phalloidin staining to visualize F-actin dynamics. Controls should include CB (for glucose transport inhibition) and CD (for high-potency actin effects) .
Q. How does DCB modulate calcium ion transport in cellular assays?
DCB acts as an active calcium ion transport inhibitor, increasing intracellular Ca²⁺ levels in mucosal scrapings without affecting glucose uptake . To study this, use calcium-sensitive dyes (e.g., Fluo-4 AM) in live-cell imaging, and pair DCB treatment (5–20 µM) with ionomycin (a calcium ionophore) as a positive control. Note that DCB’s calcium effects are cell-type-specific; validate results in primary intestinal absorptive cells versus transformed cell lines (e.g., 3T3 fibroblasts) .
Advanced Research Questions
Q. How can DCB be integrated into experimental designs to study TGF-β-induced chondrocyte differentiation?
DCB enhances TGF-β-mediated reexpression of chondrocyte collagen phenotypes without stimulating collagen synthesis . Key steps:
- Concentration gradient : Use 2–10 µM DCB alongside 1–5 ng/mL TGF-β.
- Assays : Monitor type II collagen via immunofluorescence and RT-qPCR for SOX9 expression.
- Controls : Include retinoic acid (RA) to induce dedifferentiation and CD for comparative actin disruption .
- Morphological analysis : Track cytoskeletal changes using confocal microscopy with actin (e.g., TRITC-phalloidin) and tubulin co-staining .
Q. How do researchers resolve contradictions in DCB’s functional outcomes across cell types (e.g., surfactant secretion vs. cytokine inhibition)?
DCB enhances phosphatidylcholine secretion in rat type II epithelial cells (EC₅₀ = 0.5–2 µM) but inhibits DNA synthesis initiation in 3T3 fibroblasts . To address discrepancies:
- Cell-specific profiling : Perform dose-response curves (0.1–50 µM) in parallel across cell lines.
- Pathway inhibition : Use kinase inhibitors (e.g., p38 MAPK) to test if secretory pathways override cytoskeletal effects.
- Binding assays : Compare DCB’s displacement efficiency of [³H]CB in competitive binding studies (e.g., 3T3 cells show partial displacement, suggesting distinct binding sites for secretion vs. motility) .
Q. What methodologies validate DCB’s role in actin-dependent phenotypic modulation without altering cell shape?
In RA-treated chondrocytes, DCB restores collagen synthesis without reversing dedifferentiated morphology . Experimental approach:
- Microfilament modification : Pre-treat cells with 5 µM DCB for 24 hours before RA exposure.
- Quantitative metrics : Measure collagen secretion (ELISA) and actin polymerization (TIRF microscopy).
- Comparative agents : Test jasplakinolide (actin stabilizer) and SMIFH2 (formin inhibitor) to isolate actin-dependent vs. -independent pathways .
Methodological Best Practices
- Dosage and Solubility : DCB is soluble in DMSO (10 mM stock). For in vitro studies, dilute to working concentrations (1–50 µM) in serum-free media to avoid protein binding .
- Animal Studies : Use Km coefficient-based dosing (e.g., 10 mg/kg in rats ≈ 20 mg/kg in mice) .
- Ethical Replication : Adhere to IACUC guidelines for chondrocyte isolation and in vivo models, citing Benya et al. (1988) for differentiation protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
